2-Bromopyrimidine-5-carbaldehyde
Overview
Description
2-Bromopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H3BrN2O and a molecular weight of 186.99 g/mol . It is a brominated derivative of pyrimidine, characterized by the presence of a bromine atom at the second position and an aldehyde group at the fifth position of the pyrimidine ring. This compound is widely used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-5-carbaldehyde typically involves the bromination of pyrimidine derivatives followed by formylation. One common method includes the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromopyrimidine is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the fifth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
- Substituted pyrimidines
- Pyrimidine carboxylic acids
- Pyrimidine alcohols
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
2-Bromopyrimidine-5-carbaldehyde is a valuable intermediate in the synthesis of various biologically active compounds and materials. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 2-Bromopyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
- 2-Chloropyrimidine-5-carbaldehyde
- 2-Iodopyrimidine-5-carbaldehyde
- 2-Fluoropyrimidine-5-carbaldehyde
Comparison: 2-Bromopyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. Bromine is less reactive than iodine but more reactive than chlorine and fluorine, making it a versatile intermediate for various synthetic transformations. The choice of halogen can influence the compound’s reactivity, stability, and biological activity .
Properties
IUPAC Name |
2-bromopyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXSPPBOICULFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456863-37-8 | |
Record name | 2-bromopyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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